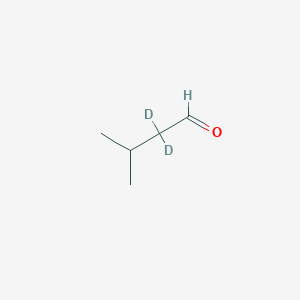

3-Methylbutyraldehyde-2,2-D2

Description

3-Methylbutyraldehyde-2,2-D2: is a deuterated form of 3-methylbutyraldehyde, a colorless liquid with a fruity odor. This compound is commonly used as a flavoring agent in the food industry. The deuterated form, this compound, is utilized in scientific research as a tracer molecule in metabolic studies.

Properties

IUPAC Name |

2,2-dideuterio-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657461 | |

| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-47-1 | |

| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyraldehyde-2,2-D2 involves the deuteration of 3-methylbutyraldehyde. This process typically requires the use of deuterium gas (D2) or deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyraldehyde-2,2-D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylbutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 3-methylbutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.

Major Products Formed:

Oxidation: 3-Methylbutyric acid.

Reduction: 3-Methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tracer Studies in Metabolism

3-Methylbutyraldehyde-2,2-D2 is frequently used as a tracer molecule in metabolic studies. Its deuterated nature allows researchers to track its pathways through biochemical processes with high precision using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacokinetics

In pharmacokinetic studies, this compound helps elucidate drug metabolism and distribution within biological systems. By utilizing stable isotope labeling, researchers can gain insights into how drugs are processed in vivo.

Flavor Chemistry

Due to its fruity odor, this compound is investigated for its potential as a flavoring agent in the food industry. Its sensory properties have been studied in various food matrices, including cheese, where detection thresholds were established.

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of certain amino acids in mammalian systems. The compound's isotopic labeling allowed for the identification of specific metabolic routes and the quantification of intermediate metabolites.

Case Study 2: Pharmacokinetic Analysis

In another research project focused on drug metabolism, researchers administered a drug alongside this compound to assess its pharmacokinetic profile. The results indicated that the labeled compound effectively tracked the drug's distribution and elimination rates in the body.

Mutagenicity and Toxicity

Studies assessing the mutagenic potential of this compound have shown no significant increase in revertant colonies in Ames tests at concentrations up to 2000 μg/plate. Furthermore, clastogenicity tests indicated no statistically significant increases in micronucleated cells at various doses.

Margin of Exposure (MOE):

The MOE for developmental toxicity endpoints calculated from available data suggests a low risk for repeated dose toxicity.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracer molecule for tracking biochemical pathways | High precision tracking via NMR/MS |

| Pharmacokinetics | Understanding drug metabolism and distribution | Effective tracking of drug profiles |

| Flavor Chemistry | Potential flavoring agent in food products | Studied for sensory impact in cheese |

Mechanism of Action

The mechanism of action of 3-Methylbutyraldehyde-2,2-D2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Methylbutyraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

2-Methylbutyraldehyde: A structural isomer with different chemical properties and applications.

3-Methylbutanol: The reduced form of 3-methylbutyraldehyde, used as a solvent and in the synthesis of esters.

Uniqueness: 3-Methylbutyraldehyde-2,2-D2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to study reaction mechanisms and metabolic pathways with high precision .

Biological Activity

3-Methylbutyraldehyde-2,2-D2 (CAS No. 352431-47-1) is a deuterated aldehyde derivative that has garnered attention for its potential biological activities. This compound is structurally related to 3-methylbutanal and plays a role in various biochemical pathways. This article explores its biological activity, including mutagenicity, clastogenicity, and other relevant toxicological data.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the third carbon and deuterium isotopes at the second carbon of the butyraldehyde chain. The molecular formula is , and its deuterated nature may influence its metabolic stability and biological interactions.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated through Ames tests. In two separate studies not adhering to OECD guidelines, the compound was tested using various strains of Salmonella typhimurium (TA97, TA98, TA100, TA1535). Results indicated no significant increase in revertant colonies at concentrations up to 2000 μg/plate, suggesting that this compound does not exhibit mutagenic properties under these experimental conditions .

Clastogenicity Studies

Further investigations into clastogenic activity were conducted using an in vivo micronucleus test compliant with OECD TG 474. Male NMRI mice were administered doses of 25, 50, and 100 mg/kg body weight intraperitoneally. The analysis of bone marrow for micronucleated polychromatic erythrocytes revealed no statistically significant increases across all doses, indicating that this compound is not clastogenic .

Repeated Dose Toxicity

The Margin of Exposure (MOE) for repeated dose toxicity was calculated based on available data. The MOE for developmental toxicity endpoints was derived from the NOAEL (No Observed Adverse Effect Level) of isobutyraldehyde divided by systemic exposure levels of this compound. The calculations suggest a high MOE, indicating a low risk for repeated dose toxicity .

Skin Sensitization

Data suggest that this compound may act as a skin sensitizer. The maximum acceptable concentrations for various product types have been established based on reactive dose-response studies. For example, in products applied to the lips, the maximum acceptable concentration is set at 0.0049% .

Case Studies and Applications

- Food Chemistry : In food science, this compound can serve as a flavoring agent due to its aroma properties. It has been studied for its sensory impact in cheese matrices where detection thresholds were established .

- Biochemical Pathways : The compound participates in Strecker-type reactions leading to the formation of aroma-active aldehydes and acids from amino acid precursors . This aspect highlights its relevance in both flavor chemistry and potential metabolic pathways.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.